molecular formula C8H10N2O2 B13837530 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

Katalognummer: B13837530
Molekulargewicht: 166.18 g/mol
InChI-Schlüssel: QMZCHBRUKFSNDI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is a compound that belongs to the class of oxazole derivatives Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide typically involves the reaction of 2-methylprop-2-enamide with 5-methyl-1,2-oxazole under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the amide, followed by the addition of the oxazole derivative. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction may produce oxazole-2-amine derivatives .

Wissenschaftliche Forschungsanwendungen

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide involves its interaction with specific molecular targets. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide
  • 2-methyl-5-phenyloxazole
  • 2-(2,6-dichloro-phenylamino)-phenyl methyl oxazole derivatives

Uniqueness

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C8H10N2O2

Molekulargewicht

166.18 g/mol

IUPAC-Name

2-methyl-N-(5-methyl-1,2-oxazol-3-yl)prop-2-enamide

InChI

InChI=1S/C8H10N2O2/c1-5(2)8(11)9-7-4-6(3)12-10-7/h4H,1H2,2-3H3,(H,9,10,11)

InChI-Schlüssel

QMZCHBRUKFSNDI-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NO1)NC(=O)C(=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.